(4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Description
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Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-14-9-11-21(12-10-14)17(22)15-7-6-8-16(13-15)20-23-18(2,3)19(4,5)24-20/h6-8,13-14H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIZZXYUACBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions. The presence of the dioxaborolane group suggests potential boron-mediated interactions.
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including signal transduction, enzyme regulation, and cellular metabolism.
Biological Activity
The compound (4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone , with the CAS number 1509932-02-8, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, physicochemical properties, and biological activities based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 329.24 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 470.9 ± 28.0 °C at 760 mmHg |
| Flash Point | 238.6 ± 24.0 °C |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of piperidine derivatives with boron-containing moieties. Techniques such as FTIR , NMR spectroscopy , and mass spectrometry are used to characterize the synthesized compounds and confirm their structures.
Boron-containing compounds are known for their ability to interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation. The specific activity of this compound has been evaluated in several studies:
- Inhibition Studies : Research indicates that compounds with similar structures may act as inhibitors of specific enzymes by chelating metal ions essential for enzyme activity . This property is particularly relevant for enzymes involved in cancer progression and other diseases.
- Cellular Assays : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown potential as hepatocyte growth factor (HGF) mimetics .
- Pharmacological Applications : The biological evaluations suggest that this compound could potentially serve as a lead in drug development targeting tyrosine kinases and other critical pathways involved in tumorigenesis .
Case Studies
Several studies have highlighted the biological relevance of boron-containing compounds:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that boron derivatives could effectively inhibit mutant forms of protein tyrosine kinases involved in cancer . The half-maximal inhibitory concentration (IC50) values reported were in the low micromolar range.
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines, revealing significant growth inhibition at concentrations as low as 10 μM .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The incorporation of the piperidine ring is often associated with pharmacological activity, and compounds featuring boron groups have been explored for their ability to enhance biological interactions.
Case Study: Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of dioxaborolane have been studied for their ability to target cancer cells selectively. The specific application of (4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone in this context could be investigated further to elucidate its mechanism of action and efficacy against various cancer types.
Material Science
The unique properties of boron compounds make them suitable for applications in materials science. Their ability to form stable complexes and enhance material properties is particularly valuable in polymer chemistry.
Case Study: Polymer Modification
Research has shown that incorporating boron-containing moieties into polymers can improve thermal stability and mechanical properties. The application of this compound in modifying polymer matrices could lead to the development of advanced materials with enhanced performance characteristics.
Catalysis
Boron compounds are also recognized for their role as catalysts in organic reactions. The presence of the dioxaborolane group may facilitate catalytic processes such as cross-coupling reactions.
Case Study: Cross-Coupling Reactions
The use of this compound in palladium-catalyzed cross-coupling reactions has potential implications for synthesizing complex organic molecules efficiently. Studies focusing on optimizing reaction conditions could yield significant insights into its catalytic efficacy.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Targeted therapy with reduced side effects |
| Material Science | Polymer modification | Enhanced thermal stability and mechanical strength |
| Catalysis | Cross-coupling reactions | Efficient synthesis of complex organic molecules |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
